

# Suc-Ala-Ala-Pro-Trp-pNA properties and structure

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Compound of Interest

Compound Name: Suc-Ala-Ala-Pro-Trp-pNA

Cat. No.: B12403763

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# Technical Guide: Suc-Ala-Ala-Pro-Trp-pNA

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide (**Suc-Ala-Ala-Pro-Trp-pNA**) is a synthetic chromogenic peptide substrate primarily utilized in biochemical assays to measure the activity of various proteases. Its specific amino acid sequence makes it a target for enzymes such as chymotrypsin, elastase, and trypsin. The enzymatic cleavage of the peptide bond C-terminal to the tryptophan residue releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This document provides a comprehensive overview of the properties, structure, and applications of **Suc-Ala-Ala-Pro-Trp-pNA**.

# **Core Properties and Structure**

The fundamental properties of **Suc-Ala-Ala-Pro-Trp-pNA** are summarized below, providing essential information for its handling, storage, and use in experimental settings.

#### **Chemical Structure**

The structure of **Suc-Ala-Ala-Pro-Trp-pNA** consists of a four-amino-acid peptide chain (Alanine-Alanine-Proline-Tryptophan) that is N-terminally blocked by a succinyl group and C-



terminally linked to a p-nitroaniline moiety. The succinyl group enhances solubility, while the p-nitroaniline group serves as the chromogenic reporter upon cleavage.

Sequence: Suc-Ala-Ala-Pro-Trp-pNA

## **Physicochemical Properties**

A compilation of the key physicochemical properties is presented in Table 1.

Property	Value	Reference	
Molecular Formula	C32H37N7O9	[1]	
Molecular Weight	663.69 g/mol	[1]	
Appearance	White to off-white powder	Inferred from similar peptides	
Storage Conditions	Store at -20°C to -15°C, keep container well closed	[1]	
Solubility	Typically soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers.	Inferred from similar peptides	

# **Biological Activity and Applications**

**Suc-Ala-Ala-Pro-Trp-pNA** is a versatile substrate for several serine proteases. Its primary application is in the in vitro characterization of enzyme kinetics and the screening of protease inhibitors.

## **Enzyme Specificity and Kinetics**

This peptide is recognized and cleaved by proteases that exhibit a preference for bulky hydrophobic residues, such as tryptophan, at the P1 position of the substrate. The known kinetic parameters for its interaction with various enzymes are detailed in Table 2.



Enzyme	Michaelis Constant (K <sub>m</sub> )	Catalytic Rate Constant (kcat)	Reference
Elastase	0.8 mM	2.6 x 10 M/s	[1]
Chymotrypsin	0.5 mM	Not specified	[1]
Trypsin	1.1 mM	Not specified	[1]

# **Experimental Protocols**

The following section outlines a representative protocol for conducting a chymotrypsin activity assay using **Suc-Ala-Ala-Pro-Trp-pNA**. This protocol is adapted from established methods for similar p-nitroanilide substrates.

#### **Materials**

- α-Chymotrypsin (from bovine pancreas)
- Suc-Ala-Ala-Pro-Trp-pNA
- Dimethyl sulfoxide (DMSO)
- Tris buffer (e.g., 50 mM, pH 8.0)
- Calcium chloride (CaCl<sub>2</sub>)
- Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

#### **Reagent Preparation**

- Assay Buffer: Prepare a 50 mM Tris buffer containing 20 mM CaCl<sub>2</sub> and adjust the pH to 8.0.
   The calcium ions help to stabilize the chymotrypsin.
- Substrate Stock Solution: Dissolve **Suc-Ala-Ala-Pro-Trp-pNA** in DMSO to a concentration of 10-20 mM. This stock solution should be stored at -20°C and protected from light.
- Enzyme Solution: Prepare a stock solution of  $\alpha$ -chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute it to the desired working concentration in the assay buffer just before use.



The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.

## **Assay Procedure**

- Reaction Setup: In a microplate well or a cuvette, add the assay buffer.
- Substrate Addition: Add the Suc-Ala-Ala-Pro-Trp-pNA stock solution to the assay buffer to achieve the desired final concentration (e.g., 0.1 - 1.0 mM).
- Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibrium.
- Initiation of Reaction: Add the chymotrypsin solution to the reaction mixture to initiate the enzymatic reaction.
- Data Acquisition: Immediately start monitoring the increase in absorbance at 405-410 nm over time. Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

## **Data Analysis**

The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law:

Activity (mol/min) =  $(\Delta A/min) / (\epsilon * I)$ 

#### Where:

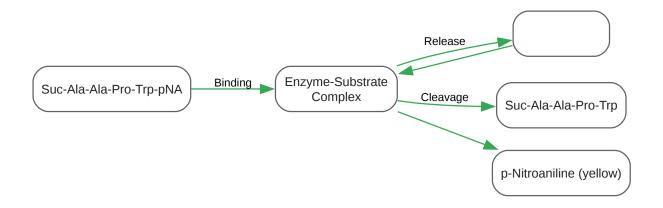
- ΔA/min is the change in absorbance per minute.
- ε is the molar extinction coefficient of p-nitroaniline (a commonly used value is 8,800 M<sup>-1</sup>cm<sup>-1</sup> at 410 nm, though this can be buffer-dependent).[2]
- I is the path length of the cuvette or the light path in the microplate well (in cm).

#### **Visualizations**



## **Enzymatic Reaction Pathway**

The following diagram illustrates the enzymatic cleavage of **Suc-Ala-Ala-Pro-Trp-pNA** by chymotrypsin.



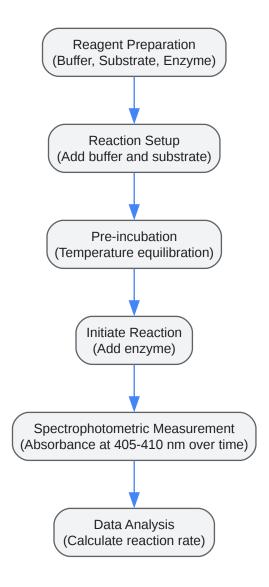
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Enzymatic cleavage of the substrate.

## **Experimental Workflow**

The logical flow of the chymotrypsin assay protocol is depicted in the diagram below.





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Workflow for the chymotrypsin assay.

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#### References

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- 2. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress PMC [pmc.ncbi.nlm.nih.gov]
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